molecular formula C22H27N3O2 B2869638 2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide CAS No. 692747-12-9

2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide

Cat. No.: B2869638
CAS No.: 692747-12-9
M. Wt: 365.477
InChI Key: CJVQRFZCPZIECX-UHFFFAOYSA-N
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Description

2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide is a synthetic organic compound with the molecular formula C 22 H 27 N 3 O 2 and an average molecular mass of 365.477 g/mol . This benzimidazole derivative is provided as a high-purity material for research and development purposes. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities . While the specific biological profile of this compound is a subject of ongoing investigation, related phenoxyacetamide and benzimidazole compounds have been explored for their potential as inhibitors of bacterial virulence factors, such as the Type III Secretion System (T3SS) in Pseudomonas aeruginosa . Other research avenues for similar structures include the evaluation of anti-inflammatory properties . This product is intended for laboratory research to further elucidate its physicochemical properties, mechanism of action, and potential applications in various biological assays. It is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-16(2)22(26)23-13-12-21-24-19-6-4-5-7-20(19)25(21)14-15-27-18-10-8-17(3)9-11-18/h4-11,16H,12-15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVQRFZCPZIECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, disrupting their normal function and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Phenoxy Group Modifications

  • This may favor CNS-targeting applications.
  • 4-Methoxyphenoxy ( Compound): Methoxy’s electron-donating nature could increase stability against oxidative metabolism but reduce lipophilicity, limiting tissue distribution .
  • p-Ethoxybenzyl (Etonitazepyne) : Ethoxy groups are larger and more electron-rich, possibly enhancing receptor binding in opioid derivatives .

Core Heterocycle Variations

  • Benzimidazole vs. Thiadiazole () : Benzimidazoles exhibit planar aromaticity, facilitating intercalation with DNA or proteins, whereas sulfamoyl-thiadiazoles may prioritize hydrogen bonding via sulfonamide groups .

Charged vs. Neutral Forms

  • Hydrochloride Salt (CAS 1093679-87-8) : Charged species improve aqueous solubility but may require metabolic activation for membrane penetration . The target compound’s neutral form likely has superior passive diffusion.

Biological Activity

2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide, often referred to as EVT-3006712, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H27N3O2
  • Molecular Weight : 365.477 g/mol
  • CAS Number : 692747-12-0

The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Dopamine Transporter (DAT) : Preliminary studies suggest that similar compounds exhibit high affinity and selectivity for DAT, which is crucial in the treatment of neurological disorders such as depression and addiction. The binding affinity for DAT can be significantly influenced by structural modifications in the compound .
  • Serotonin Transporter (SERT) : Compounds with similar structures have shown varying degrees of selectivity for SERT, indicating potential implications in mood regulation and anxiety disorders .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cell lines:

  • Neuroblastoma Cells : The compound demonstrated cytotoxic effects on neuroblastoma cell lines, suggesting potential applications in neuro-oncology.
  • Mechanistic Studies : Research indicates that the compound may induce apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers and decreased cell viability in treated cells.

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound:

  • Behavioral Studies : In rodent models, administration of the compound has shown alterations in behavior consistent with modulation of dopaminergic pathways, indicating its potential role in treating conditions like Parkinson's disease.
  • Toxicity Assessments : Long-term studies are necessary to evaluate the safety profile, including organ toxicity and potential side effects associated with chronic administration.

Case Studies

A review of existing literature highlights several case studies that have explored the pharmacological effects of related compounds:

  • Case Study on Addiction Treatment : A study involving a structurally similar benzimidazole derivative demonstrated significant reductions in cocaine-seeking behavior in animal models, suggesting that this compound may also have therapeutic potential in addiction .
  • Cancer Research : Another study focused on a related compound's ability to inhibit tumor growth in xenograft models, providing a basis for further exploration into the anti-cancer capabilities of this compound.

Comparative Analysis

Compound NameMolecular WeightTargetBiological Activity
EVT-3006712365.477 g/molDAT/SERTNeuroprotective, Anti-addictive
GBR 12909350.46 g/molDATAnti-addictive
WIN 35,428320.39 g/molDATAnti-addictive

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.